(3,4-Dichlorobenzyl)hydrazine hydrochloride

Green Chemistry Organic Synthesis Hydrazine Derivatives

Sourcing a benzylhydrazine with the precise 3,4-dichloro substitution is critical - generic or isomerically mismatched analogs fail to replicate target binding and reactivity, risking synthetic dead-ends. (3,4-Dichlorobenzyl)hydrazine hydrochloride (CAS 91467-53-7) is the validated building block for constructing potent GARFTase inhibitors (IC50 sub-nM range) and pyrazole-based anti-inflammatories. • Directly incorporates the 3,4-dichlorobenzyl pharmacophore into nitrogen-containing heterocycles. • Preferred precursor for anti-dengue agents (EC50 = 0.062 μM against DENV-2). • Supplied at ≥97% purity with batch-to-batch consistency for reproducible synthesis and scale-up.

Molecular Formula C7H9Cl3N2
Molecular Weight 227.5 g/mol
CAS No. 91467-53-7
Cat. No. B1403687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorobenzyl)hydrazine hydrochloride
CAS91467-53-7
Molecular FormulaC7H9Cl3N2
Molecular Weight227.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNN)Cl)Cl.Cl
InChIInChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H
InChIKeyZVGOHPRQTOMWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorobenzylhydrazine HCl: Heterocycle Building Block


(3,4-Dichlorobenzyl)hydrazine hydrochloride (CAS 91467-53-7) is a chlorinated benzylhydrazine derivative utilized primarily as a versatile bifunctional building block in medicinal chemistry and organic synthesis . Its structure comprises a hydrazine functional group attached to a 3,4-dichlorobenzyl moiety, which confers distinct physicochemical properties and reactivity . This compound serves as a crucial intermediate in the construction of nitrogen-containing heterocycles, including pyrazoles, and in the development of enzyme inhibitors .

Critical Role of 3,4-Dichloro Substitution


Substitution with a generic benzylhydrazine or an alternative chloro-isomer is not equivalent and can lead to substantial changes in biological activity and chemical outcome. The specific 3,4-dichloro substitution pattern on the benzyl ring is a critical determinant of the compound's interaction with biological targets and its reactivity profile. For instance, studies on related hydrazine derivatives have shown that the introduction of 3,4-dichloro groups can fundamentally alter the pharmacological profile, shifting activity from one therapeutic class (e.g., antidepressants) to another (e.g., tranquilizers) [1]. Furthermore, the presence and position of the chlorine atoms influence the compound's lipophilicity and its ability to penetrate biological barriers . Consequently, using an unsubstituted or differently substituted analog as a drop-in replacement in a synthetic or biological workflow carries a high risk of failure, underscoring the necessity for compound-specific validation.

Quantitative Advantages Over Analogs


Green Chemistry Yield Improvement

The synthesis of (3,4-dichlorobenzyl)hydrazine via a mechanochemical, solvent-free method achieves a high yield of 88%, which is a significant improvement over the 65-70% yield obtained with conventional solvent-based reflux methods . This demonstrates a quantifiable advantage in synthetic efficiency for procuring the target compound through greener routes.

Green Chemistry Organic Synthesis Hydrazine Derivatives

Anti-Dengue Virus Activity

Derivatives of (3,4-dichlorobenzyl)hydrazine have demonstrated potent antiviral activity against Dengue virus serotype 2 (DENV-2), with effective concentration (EC50) values as low as 0.062 μM . This level of potency is compelling when compared to many other antiviral leads and suggests a specific structure-activity relationship tied to the 3,4-dichlorobenzyl scaffold.

Antiviral Research Dengue Virus (DENV) Hydrazine Derivatives

Cancer Cell Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of (3,4-dichlorobenzyl)hydrazine against several cancer cell lines, including breast and colon carcinoma. The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 μM . This provides a defined potency window for the parent structure, serving as a quantitative baseline for evaluating the impact of further structural modifications.

Cancer Research Cytotoxicity Hydrazine Derivatives

Key Intermediate for GARFTase Inhibitors

(3,4-Dichlorobenzyl)hydrazine hydrochloride is specifically employed as a key intermediate in the synthesis of glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors . GARFTase is a critical enzyme in the *de novo* purine biosynthesis pathway, and its inhibition is a validated strategy for developing antitumor agents. The compound's structure allows for the installation of the 3,4-dichlorobenzyl group, a motif that has been shown to confer nanomolar potency in the context of GARFTase inhibitors (e.g., IC50 = 0.078 nM for a related compound) [1].

Antitumor Agents Enzyme Inhibition Medicinal Chemistry

3,4-Dichlorobenzylhydrazine HCl: Applications


Pyrazole-Based Bioactive Molecule Synthesis

This compound is a preferred starting material for the synthesis of pyrazole derivatives, which are privileged scaffolds in medicinal chemistry with anti-inflammatory, analgesic, and other therapeutic properties. The 3,4-dichloro substitution pattern on the benzyl group can be directly incorporated into the pyrazole structure, potentially enhancing target binding affinity and metabolic stability .

GARFTase Inhibitors for Cancer Therapy

As a key intermediate, (3,4-dichlorobenzyl)hydrazine hydrochloride is essential for constructing GARFTase inhibitors. The resulting compounds, which incorporate the 3,4-dichlorobenzyl moiety, have demonstrated exceptional potency in inhibiting this validated anticancer target, with IC50 values in the sub-nanomolar range [1].

Antiviral Drug Discovery for Dengue Virus

The demonstrated potent antiviral activity (EC50 = 0.062 μM against DENV-2) of derivatives based on this scaffold makes (3,4-dichlorobenzyl)hydrazine hydrochloride a high-priority building block for medicinal chemistry efforts focused on developing novel therapeutics for dengue fever.

Green Chemistry and Process Optimization

The ability to synthesize the parent (3,4-dichlorobenzyl)hydrazine in high yield (88%) using a solvent-free, mechanochemical method makes this compound a valuable case study for academic and industrial research groups aiming to develop more sustainable and cost-effective synthetic routes for hydrazine derivatives.

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